molecular formula C12H17ClN2O2 B1400767 5-Chloro-6-diethylaminonicotinic acid ethyl ester CAS No. 1122090-33-8

5-Chloro-6-diethylaminonicotinic acid ethyl ester

Cat. No.: B1400767
CAS No.: 1122090-33-8
M. Wt: 256.73 g/mol
InChI Key: MGDHCPLVFJNUKN-UHFFFAOYSA-N
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Description

5-Chloro-6-diethylaminonicotinic acid ethyl ester: is a chemical compound with the molecular formula C12H17ClN2O2 It is a derivative of nicotinic acid, featuring a chloro substituent at the 5-position and a diethylamino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-diethylaminonicotinic acid ethyl ester typically involves the esterification of 5-Chloro-6-diethylaminonicotinic acid. One common method is the Fischer esterification, which involves reacting the acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxides of the diethylamino group.

    Reduction: Dechlorinated derivatives or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-6-diethylaminonicotinic acid ethyl ester is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nicotinic acid derivatives on cellular processes. It may serve as a probe to investigate receptor interactions and signal transduction pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting nicotinic receptors. Its structural features may contribute to the design of novel therapeutic agents.

Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-diethylaminonicotinic acid ethyl ester involves its interaction with molecular targets such as nicotinic receptors. The diethylamino group enhances its binding affinity, while the chloro substituent may influence its pharmacokinetic properties. The compound can modulate receptor activity, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

    Nicotinic Acid: The parent compound, lacking the chloro and diethylamino substituents.

    6-Diethylaminonicotinic Acid: Similar structure but without the chloro substituent.

    5-Chloronicotinic Acid: Contains the chloro substituent but lacks the diethylamino group.

Uniqueness: 5-Chloro-6-diethylaminonicotinic acid ethyl ester is unique due to the combination of the chloro and diethylamino substituents. This dual modification enhances its chemical reactivity and potential biological activity, distinguishing it from other nicotinic acid derivatives.

Biological Activity

5-Chloro-6-diethylaminonicotinic acid ethyl ester (CAS No. 1122090-33-8) is a derivative of nicotinic acid characterized by a chloro substituent at the 5-position and a diethylamino group at the 6-position. This compound has garnered attention for its potential biological activities, particularly in relation to nicotinic receptors, which play crucial roles in various physiological processes.

The molecular formula of this compound is C12H17ClN2O2. The synthesis typically involves the Fischer esterification of 5-Chloro-6-diethylaminonicotinic acid with ethanol, often using sulfuric acid as a catalyst under reflux conditions to drive the reaction towards ester formation.

The biological activity of this compound primarily stems from its interaction with nicotinic acetylcholine receptors (nAChRs). The diethylamino group enhances binding affinity to these receptors, while the chloro substituent may modulate pharmacokinetic properties. This interaction can lead to various downstream effects on cellular signaling pathways, making it a valuable compound for pharmacological studies.

Biological Activity

1. Receptor Interaction:

  • Nicotinic Receptors: The compound is known to modulate nAChR activity, which is significant in neurotransmission and muscle contraction.
  • Potential Therapeutic Applications: Due to its receptor activity, it may have applications in treating neurological disorders or as an adjunct in pain management strategies.

2. Antimicrobial Activity:

3. Cytotoxicity Studies:

  • In vitro studies have shown that derivatives of nicotinic acid can exhibit cytotoxic effects on certain cancer cell lines. The specific cytotoxic profile of this compound remains to be thoroughly explored, but it could provide insights into its utility as an anticancer agent .

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
Nicotinic Acid No chloro or diethylamino groupsBasic metabolic functions
6-Diethylaminonicotinic Acid Diethylamino group onlyEnhanced receptor affinity
5-Chloronicotinic Acid Chloro substituent onlyModulates receptor activity
5-Chloro-6-diethylaminonicotinic Acid Both chloro and diethylamino groupsPotentially enhanced biological activity due to dual modification

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to nicotinic acid derivatives:

  • Study on Nicotinic Receptor Modulation: Research highlighted that compounds similar to this compound can significantly influence nAChR-mediated pathways, suggesting potential therapeutic roles in neurodegenerative diseases and addiction .
  • Antimicrobial Efficacy: A limited number of studies suggest that modifications in nicotinic acid derivatives can lead to varying degrees of antimicrobial activity. However, comprehensive data specifically on this compound are sparse.

Properties

IUPAC Name

ethyl 5-chloro-6-(diethylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-4-15(5-2)11-10(13)7-9(8-14-11)12(16)17-6-3/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDHCPLVFJNUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=N1)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5,6-dichloronicotinic acid ethyl ester (2.91 g, 15.2 mmol) and diethyl-amine (11.1 g, 152 mmol) is stirred in a sealed vessel at 80° C. for 72 h. The mixture is cooled to rt and concentrated. The residue is dissolved in DCM (15 mL) and washed with 1 N aq. KHSO4 solution (2×50 mL). The washings are extracted back with DCM (50 mL). The combined org. extracts are dried over Na2SO4, filtered, concentrated and dried to give 5-chloro-6-diethylamino-nicotinic acid ethyl ester (3.36 g) as a yellow oil; LC-MS: tR=1.08 min, [M+1]+=257.12; 1H NMR (CDCl3): δ 1.26 (t, J=7.0 Hz, 6H), 1.39 (t, J=7.3 Hz, 3H), 3.62 (q, J=7.0 Hz, 4H), 4.36 (q, J=7.3 Hz, 2H), 8.07 (s, 1H), 8.70 (s, 1H).
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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